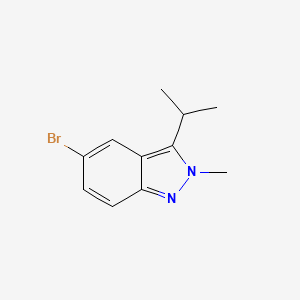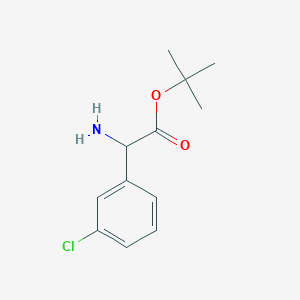
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as tert-butyl 3-chloro-α-aminophenylacetate and is a white or off-white crystalline powder with a molecular formula of C12H16ClNO2. In
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate has been studied for its potential applications in various scientific fields. One area of research involves its use as a building block for the synthesis of other compounds. For example, it has been used as a starting material for the synthesis of novel anti-cancer agents and anti-inflammatory drugs.
Another area of research involves its use as a ligand in coordination chemistry. Tert-butyl 2-amino-2-(3-chlorophenyl)acetate has been shown to form stable complexes with transition metal ions such as copper, nickel, and cobalt. These complexes have potential applications in catalysis, electrochemistry, and material science.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-2-(3-chlorophenyl)acetate is not well understood. However, it is believed to interact with biological molecules such as enzymes and receptors. Studies have shown that it can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl 2-amino-2-(3-chlorophenyl)acetate in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. Another advantage is its versatility. It can be used as a building block for the synthesis of other compounds or as a ligand in coordination chemistry.
One limitation of using tert-butyl 2-amino-2-(3-chlorophenyl)acetate in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations.
Orientations Futures
There are many future directions for the study of tert-butyl 2-amino-2-(3-chlorophenyl)acetate. One area of research could involve the synthesis of novel derivatives with improved properties such as increased solubility or reduced toxicity. Another area of research could involve the study of its interactions with biological molecules such as enzymes and receptors to better understand its mechanism of action. Additionally, studies could be conducted to explore its potential applications in other fields such as material science or electrochemistry.
Méthodes De Synthèse
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl chloroacetate with 3-chloroaniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of tert-butyl bromoacetate with 3-chloroaniline in the presence of a base such as potassium carbonate. Both methods result in the formation of tert-butyl 2-amino-2-(3-chlorophenyl)acetate with a yield of around 70-80%.
Propriétés
IUPAC Name |
tert-butyl 2-amino-2-(3-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)10(14)8-5-4-6-9(13)7-8/h4-7,10H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLROSCHSHSEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=CC=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(3-chlorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

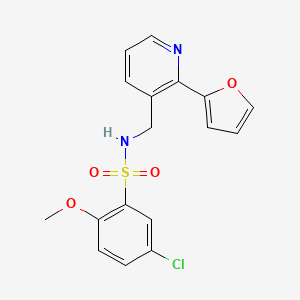
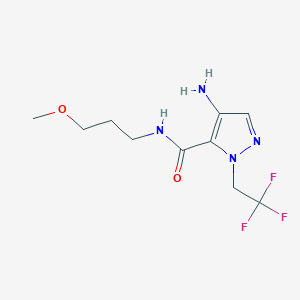
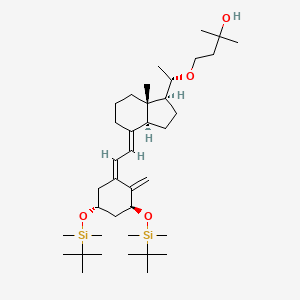
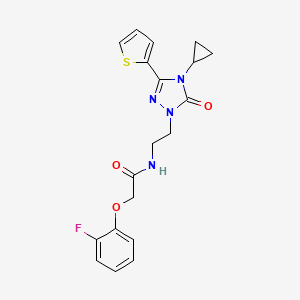
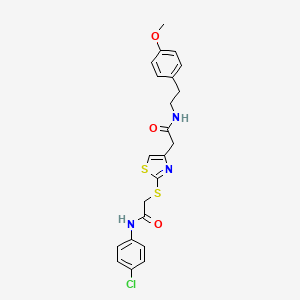
![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)
![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759279.png)
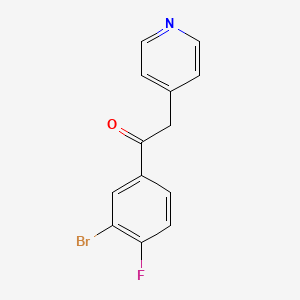
![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)
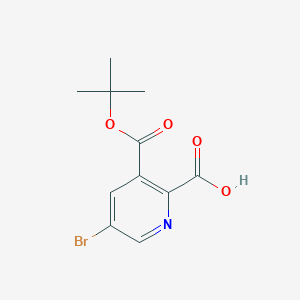
![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)
![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)
